GSK-3-Inhibitor II
Übersicht
Beschreibung
SPC, with the chemical formula C₂₃H₄₉N₂O₅P, is a sphingosine metabolite. It plays a crucial role in intracellular and extracellular signaling. SPC has been studied for its neurotrophic effects in cerebellar granule neurons and PC-12 cells .
Wissenschaftliche Forschungsanwendungen
Die vielfältigen Anwendungen von SPC umfassen mehrere Bereiche:
Neurobiologie: Neurotrophe Wirkungen, wie bereits erwähnt.
Herz-Kreislauf-Forschung: Die Rolle von SPC bei der Gefäßkontraktion und Krankheiten wie zerebralem Infarkt und Myokardinfarkt.
Krebsforschung: Untersuchung seiner Antitumor-Eigenschaften.
Entzündung und Immunität: SPC beeinflusst Immunantworten.
5. Wirkmechanismus
SPC wirkt als Ligand für den Endothel-Differenzierungsgen-Rezeptor 3 (EDG3). Es mobilisiert intrazelluläres Calcium über einen IP3-unabhängigen Weg. Außerdem stimuliert es die CCL2-Produktion, was möglicherweise zur Entwicklung von Atherosklerose beiträgt.
Wirkmechanismus
Target of Action
The primary target of GSK-3 Inhibitor II is Glycogen Synthase Kinase-3 (GSK-3) . GSK-3 is a highly conserved protein serine/threonine kinase that plays a central role in a wide variety of cellular processes . It exists as two isozymes that are encoded by two separate genes, GSK-3α and GSK-3β .
Mode of Action
GSK-3 Inhibitor II interacts with its target, GSK-3, by inhibiting its activity . GSK-3 targeted phosphorylation typically inhibits the activity of the substrate, leading to attenuation of the signaling pathway . Hence, active GSK-3 maintains cellular homeostasis, while its inhibition by GSK-3 Inhibitor II stimulates biological responses .
Biochemical Pathways
GSK-3 Inhibitor II affects multiple key cell-signaling pathways. GSK-3 is often considered a component of the PI3K/PTEN/AKT/GSK-3/mTORC1 pathway as GSK-3 is frequently phosphorylated by AKT which regulates its inactivation . Moreover, GSK-3 also interacts with WNT/β-catenin signaling and β-catenin and other proteins in this pathway are targets of GSK-3 . GSK-3 can modify NF-κB activity which is often expressed at high levels in cancer cells .
Pharmacokinetics
It’s known that the development of gsk-3 inhibitors has been a focus in treating multiple pathological conditions , suggesting ongoing research into their pharmacokinetic properties.
Result of Action
The inhibition of GSK-3 by GSK-3 Inhibitor II has various molecular and cellular effects. It stimulates biological responses by attenuating the signaling pathway . In diabetes, GSK-3β inhibitors increase insulin sensitivity, glycogen synthesis, and glucose metabolism in skeletal muscles, and reduce obesity by affecting the adipogenesis process .
Action Environment
It’s known that gsk-3 inhibitors have been biologically evaluated in vitro and in vivo in different screening models , suggesting that various environmental factors could potentially influence their action.
Safety and Hazards
Zukünftige Richtungen
GSK-3beta Inhibitor II has potential therapeutic applications in treating multiple pathological disorders such as cancer, Alzheimer’s disease, Parkinson’s disease, inflammation, type-II diabetes, and more . There is a great interest in developing potent and safe GSK-3 inhibitors in clinical practice . The development of substrate competitive inhibitors (SCIs) for other protein kinases is proposed .
Biochemische Analyse
Biochemical Properties
GSK-3 Inhibitor II interacts with the GSK-3 enzyme, which consists of two isoforms, GSK-3α and GSK-3β . These isoforms are constitutively active and are primarily regulated through inhibition . GSK-3 Inhibitor II targets these enzymes, leading to their inactivation mainly through phosphorylation at Ser residues by a variety of upstream kinases . This interaction results in the attenuation of the signaling pathway, thereby influencing various key functions in healthy cells .
Cellular Effects
GSK-3 Inhibitor II has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce apoptosis, attenuate inflammation, modulate axon and dendrite growth and repair, and regulate synaptic plasticity . Furthermore, GSK-3 Inhibitor II can affect the regulation of proteins of the BCL-2 family, thereby exhibiting pro-apoptotic activity .
Molecular Mechanism
The molecular mechanism of action of GSK-3 Inhibitor II involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, GSK-3 Inhibitor II inhibits the enzymatic activity of GSK-3 isoforms through phosphorylation at Ser residues . This inhibition leads to the attenuation of the signaling pathway, thereby affecting the activity of multiple oncogenic proteins and up-regulating pathways critical for cell proliferation, survival, and drug-resistance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of GSK-3 Inhibitor II can change over time. Moreover, chronic treatment with GSK-3 inhibitors can lead to down-regulation of insulin receptor, IRS-1, IRS-2, and Akt1 levels .
Dosage Effects in Animal Models
The effects of GSK-3 Inhibitor II can vary with different dosages in animal models. For instance, it has been shown to have efficacy in several animal models of retinal disease, reducing hypoxia and promoting correct neovascularization
Metabolic Pathways
GSK-3 Inhibitor II is involved in several metabolic pathways. It interacts with enzymes such as glycogen synthase, opposing glucose conversion into glycogen . Moreover, it regulates other physiological functions, including cell proliferation, differentiation, apoptosis, and embryonic development . It also affects glycolysis, as indicated by reduced levels of ATP and pyruvate in cells treated with GSK-3 inhibitors .
Transport and Distribution
Gsk-3, the target of this inhibitor, is predominantly localized in the cytoplasm but is also found in the nucleus . Its subcellular localization changes in response to stimuli .
Subcellular Localization
Gsk-3, the target of this inhibitor, is mainly a cytosolic enzyme, but there are pools of mitochondrial and nuclear GSK-3 . The nuclear GSK-3 continuously shuttles from the nucleus to the cytoplasm and vice-versa . This suggests that GSK-3 Inhibitor II may also be found in these subcellular locations, potentially affecting its activity or function.
Vorbereitungsmethoden
Synthetic Routes:
SPC can be synthesized through various routes, including enzymatic reactions and chemical transformations. One common method involves phosphorylation of sphingosine using phosphocholine as the phosphate donor.
Reaction Conditions:
The reaction typically occurs under mild conditions, with appropriate catalysts and solvents. The stereochemistry of the product is essential, as SPC exists in both D-erythro and L-threo forms.
Industrial Production:
While SPC is not widely produced industrially, research laboratories often synthesize it for studies.
Analyse Chemischer Reaktionen
SPC unterliegt verschiedenen Reaktionen:
Phosphorylierung: Die Addition einer Phosphatgruppe an Sphingosin.
Hydrolyse: Spaltung der Phosphocholin-Esterbindung.
Metabolismus: SPC beteiligt sich an Lipidstoffwechselwegen.
Häufige Reagenzien sind Phosphocholin, Enzyme (Kinasen) und milde Säuren/Basen. Hauptprodukte sind phosphorylierte Sphingosin-Derivate.
Vergleich Mit ähnlichen Verbindungen
Die Einzigartigkeit von SPC liegt in seiner Bioaktivität und seinen Signalübertragungseigenschaften. Zu ähnlichen Verbindungen gehören andere Sphingolipide wie Sphingosin-1-phosphat (S1P) und Ceramid-Derivate.
Eigenschaften
IUPAC Name |
2-[(3-iodophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10IN3OS/c15-12-3-1-2-10(8-12)9-20-14-18-17-13(19-14)11-4-6-16-7-5-11/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHRPGSSSVYBRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CSC2=NN=C(O2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10IN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424894 | |
Record name | GSK-3 Inhibitor II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478482-75-6 | |
Record name | GSK-3 Inhibitor II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.